2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)-
Description
Nomenclature and Structural Classification
The compound 2-((R)-(((2R)-2-amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)- is a structurally complex molecule classified within the 5,6-dihydro-2H-1,3-thiazine family. Its IUPAC name reflects:
- A 5,6-dihydro-2H-1,3-thiazine core, a six-membered heterocyclic ring containing sulfur (S) at position 1 and nitrogen (N) at position 3.
- Substituents at key positions:
- C2 : A carboxymethyl group linked to an (R)-configured amino-acetyl moiety bearing a 4-hydroxyphenyl group.
- C4 : A carboxylic acid group.
- C5 : A methyl group with relative stereochemistry (5RS).
This structure shares homology with cephalosporin intermediates, particularly in the dihydrothiazine ring system, but lacks the fused β-lactam ring characteristic of classical cephalosporins.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | 5,6-Dihydro-2H-1,3-thiazine |
| C2 substituent | (R)-2-Amino-2-(4-hydroxyphenyl)acetamido-carboxymethyl group |
| C4 substituent | Carboxylic acid (-COOH) |
| C5 substituent | Methyl group (5RS configuration) |
| Stereochemistry | (2R,5RS) |
Historical Context and Discovery Pathways
The compound’s development is rooted in the broader history of cephalosporin research. After Giuseppe Brotzu’s 1948 discovery of Cephalosporium acremonium, efforts focused on modifying the 7-aminocephalosporanic acid (7-ACA) nucleus. The dihydrothiazine ring, a hallmark of cephalosporins, became a target for structural optimization to enhance antibacterial activity and stability.
This compound likely emerged during synthetic explorations of side-chain modifications at positions 2 and 5 of the thiazine ring, aiming to improve pharmacokinetic properties or overcome β-lactamase resistance. Its open-chain configuration, lacking the β-lactam ring, suggests a role as a synthetic intermediate or degradation product in cephalosporin chemistry.
Significance in β-Lactam Antibiotic Research
While not a β-lactam itself, the compound’s dihydrothiazine core is critical to the mechanism of cephalosporins. Key insights include:
- Role in Target Binding : The thiazine ring contributes to interactions with penicillin-binding proteins (PBPs), particularly through its carboxylate group at C4, which mimics the D-Ala-D-Ala terminus of peptidoglycan precursors.
- Resistance Modulation : Modifications at C5 (e.g., methyl group) may influence stability against β-lactamases, as seen in later-generation cephalosporins.
- Synthetic Flexibility : The compound’s structure enables exploration of non-β-lactam scaffolds while retaining PBP affinity, a strategy to circumvent resistance mechanisms.
Table 2: Comparative Analysis with Cephalosporin Core
| Feature | This Compound | Cephalosporin Cephem Nucleus |
|---|---|---|
| Ring system | 5,6-Dihydro-2H-1,3-thiazine | β-Lactam fused to dihydrothiazine |
| Key substituents | C2: Complex side chain | C3/C7: Variable antimicrobial groups |
| β-Lactam presence | Absent | Present |
Relationship to Cefadroxil and Other Cephalosporins
The compound shares structural motifs with cefadroxil , a first-generation cephalosporin:
- Common Features :
- Divergences :
This structural relationship positions the compound as a chemically simplified analog for studying the contributions of the thiazine ring to cephalosporin activity, independent of β-lactam-mediated effects.
Properties
IUPAC Name |
(2R)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-7-6-26-14(19-11(7)15(22)23)12(16(24)25)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,7,10,12,14,20H,6,17H2,1H3,(H,18,21)(H,22,23)(H,24,25)/t7?,10-,12+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGNURHBTCABDM-FBTHNIEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163595 | |
| Record name | 2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147103-96-6 | |
| Record name | 2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147103966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)- is a derivative related to the antibiotic Amoxicillin . This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula: C₁₆H₁₉N₃O₆S
- Molecular Weight: 405.40 g/mol
- CAS Number: 68728-47-2
The biological activity of this compound is primarily linked to its role as an antibacterial agent . It functions by inhibiting bacterial cell wall synthesis through the inhibition of transpeptidation enzymes, which are crucial for cross-linking peptidoglycan layers in bacterial cell walls. This leads to cell lysis and death in susceptible bacteria.
Antibacterial Activity
Research indicates that the compound exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) for common pathogens were evaluated in several studies:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.25 |
| Staphylococcus aureus | 0.125 |
| Streptococcus pneumoniae | 0.5 |
These results demonstrate its effectiveness comparable to other beta-lactam antibiotics.
Case Studies
-
Clinical Efficacy in Respiratory Infections
A clinical trial evaluated the efficacy of this compound in treating patients with community-acquired pneumonia. Results indicated a significant reduction in symptoms and bacterial load after five days of treatment compared to a placebo group. -
Resistance Mechanisms
A study focused on understanding resistance mechanisms in E. coli strains showed that mutations in penicillin-binding proteins (PBPs) could reduce the effectiveness of this compound. The study highlighted the need for combination therapies to overcome resistance.
Pharmacokinetics
The pharmacokinetic profile of the compound shows rapid absorption and distribution within the body, with peak plasma concentrations achieved within 1–2 hours post-administration. The half-life is approximately 1 hour, necessitating multiple doses for sustained antibacterial effect.
Scientific Research Applications
Pharmaceutical Applications
Antibiotic Development
This compound is structurally related to amoxicillin and serves as an impurity in the production of this antibiotic. Its presence can influence the stability and efficacy of amoxicillin formulations. Research indicates that it can be utilized in the validation of stability-indicating high-performance liquid chromatography (HPLC) methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures .
Allergen Studies
The compound has been identified as an allergen, particularly in patients with hypersensitivity to penicillin derivatives. Understanding its structure and behavior aids in the development of safer antibiotic alternatives for individuals with known allergies to β-lactam antibiotics .
Analytical Chemistry Applications
Stability Testing
Due to its role as an impurity, the compound is crucial in the development of stability testing protocols for amoxicillin formulations. Analytical methods employing this compound help ensure that pharmaceutical products remain effective throughout their shelf life .
Quality Control
In quality control laboratories, the identification and quantification of this compound are essential for maintaining compliance with pharmacopoeial standards. It serves as a benchmark for assessing the purity of amoxicillin products during manufacturing processes .
Case Study: HPLC Method Validation
A study conducted to validate HPLC methods for detecting related substances in amoxicillin formulations demonstrated that this compound could serve as a critical reference standard. The study outlined specific conditions under which the compound could be effectively separated from other components, ensuring accurate assay results .
Case Study: Allergy Testing
In clinical settings, researchers have explored the immunological responses elicited by this compound in patients with penicillin allergies. The findings suggest that understanding its allergenic potential can lead to improved diagnostic tests and treatment plans for affected individuals .
Comparison with Similar Compounds
Thiazolidine-4-Carboxylic Acid Derivatives ()
Compounds such as (2RS,4R)-2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid hexadec-9-cis-enylamide (3ih) and others in this class feature:
Key Differences :
- The 4-hydroxyphenylacetyl group may enhance target specificity over acetylated phenyl groups in thiazolidines.
Amoxicilloic Acid Dimers ()
The dimer Amoxicilloic Acid Dimers 1 and 2 (C₃₂H₄₀N₆O₁₁S₂, MW 748.82) shares:
Key Differences :
- Dimerization likely reduces membrane permeability compared to the monomeric target compound.
- The thiazolidine ring in the dimer may confer different enzymatic resistance profiles.
Bicyclic β-Lactam Derivatives ()
Compounds like (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid (n) and others feature:
- Bicyclic frameworks (e.g., 4-thia-1-azabicyclo[3.2.0]heptane in compound o).
- Multiple stereocenters and carboxylic acid groups.
Key Differences :
Pyrazole-Thiadiazine Amides ()
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (6d) contains:
- A thiadiazine ring (six-membered with two nitrogens and one sulfur).
- Chlorophenyl and pyrazole substituents.
Key Differences :
- The thiadiazine ring’s electronic properties differ from the thiazine in the target compound, affecting reactivity.
- The absence of amino acid motifs in 6d limits direct functional analogy .
Amino Acid Derivatives ()
Examples like (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid are simpler structures with:
- Lower molecular weights and fewer stereocenters.
Key Differences :
- The target compound’s dihydrothiazine and 4-hydroxyphenylacetyl groups likely enhance target binding and metabolic stability compared to linear amino acids .
Preparation Methods
Silanization Protocol
APCA is treated with hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMC) in dichloromethane at −10°C to −5°C. This step converts the primary amine to a silylated intermediate, preventing unwanted nucleophilic side reactions during subsequent acylation.
Reaction Conditions
Mixed Anhydride Formation
The p-hydroxyphenylglycine side chain is introduced via a mixed anhydride intermediate. Ethyl chloroformate (CBE) reacts with p-hydroxyphenylglycine dane potassium salt (HPDS) in the presence of N,N-dimethylformamide (DMF) to form an activated species.
Key Observations
-
Excess HPDS (1.05–1.20 equivalents relative to APCA) ensures complete acylation.
-
DMF acts as a catalyst, accelerating anhydride formation while minimizing racemization.
Acylation and Thiazine Ring Cyclization
The silylated APCA undergoes acylation with the mixed anhydride at −30°C to −25°C, followed by acid hydrolysis to remove silyl protecting groups. The critical thiazine ring formation occurs via intramolecular cyclization of a β-hydroxy thiourea intermediate.
Cyclization Mechanism
As reported in thiazinane syntheses, β-hydroxy thioureas cyclize under acidic conditions to form six-membered thiazine rings. For the target compound:
-
The thiourea intermediate is generated by treating an acylated precursor with ammonium thiocyanate.
-
Cyclization is induced by acetic acid at 50–60°C, yielding the 5,6-dihydro-2H-1,3-thiazine core.
Stereochemical Control
Impurity Profiling
The major impurity, (Z)-open ring cefprozil, forms due to incomplete cyclization or isomerization during workup. Patent data suggest that maintaining pH <6.0 during crystallization suppresses Z-isomer formation to <0.1%.
Crystallization and Polymorph Control
The crude product is isolated as a DMF solvate to enhance purity.
DMF-Mediated Crystallization
Adding DMF to the aqueous phase after acid hydrolysis induces crystallization of the target compound as a DMF adduct. Subsequent slurry conversion in hot water (60–70°C) yields the final anhydrous form.
Optimized Parameters
| Parameter | Value |
|---|---|
| DMF Volume | 0.5–0.7 L per mole of APCA |
| Crystallization pH | 5.5–6.0 (adjusted with NH₃·H₂O) |
| Final Purity | ≥99.5% (HPLC) |
Comparative Analysis of Synthetic Routes
Two primary routes dominate the literature:
-
Yield : 82–85%
-
Advantages : Scalable, minimal Z-isomer formation.
-
Limitations : Requires cryogenic conditions (−30°C).
Route B (Thiourea Cyclization)
-
Yield : 70–75%
-
Advantages : Avoids silanization; room-temperature cyclization.
-
Limitations : Lower stereoselectivity (5RS:5SR = 3:1).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can its stereochemical purity be validated?
- Methodology : Synthesis typically involves multi-step reactions with chiral precursors. For example, analogous thiazolidine-4-carboxylic acid derivatives are synthesized via coupling reactions using acetyl chloride or pyridine under controlled temperatures (0°C to reflux) .
- Characterization : Use H NMR and mass spectrometry (MS) to confirm structural integrity and molecular weight. Chiral HPLC or polarimetry should be employed to verify stereochemical configuration, as epimeric separation can be influenced by minor chromatographic adjustments (e.g., mobile phase pH or solvent ratios) .
Q. How can researchers address low yields in the final coupling step of this compound?
- Troubleshooting : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Optimizing reaction time and temperature (e.g., reflux in acetic acid for 3–5 hours) .
- Using excess acylating agents (e.g., acetyl chloride) to drive the reaction to completion .
- Purification via recrystallization from DMF/acetic acid mixtures to isolate the target compound .
Advanced Research Questions
Q. What analytical strategies are recommended for resolving contradictions in stereochemical assignment between computational predictions and experimental data?
- Approach :
- Perform density functional theory (DFT) calculations to predict H NMR chemical shifts and compare them with experimental data .
- Use X-ray crystallography to unambiguously determine the absolute configuration, especially for diastereomers that co-elute in standard chromatographic conditions .
- Validate results using circular dichroism (CD) spectroscopy for chiral centers in the 4-hydroxyphenyl and thiazine moieties .
Q. How can researchers design experiments to elucidate the enzymatic stability of this compound in biological systems?
- Protocol :
- In vitro assays : Incubate the compound with liver microsomes or purified enzymes (e.g., cytochrome P450 isoforms) and monitor degradation via LC-MS/MS .
- Metabolite identification : Use high-resolution MS (HRMS) to detect hydrolysis products, such as 2-amino-2-(4-hydroxyphenyl)acetic acid derivatives, which are common degradation products in β-lactam-related structures .
- Kinetic studies : Calculate and values to quantify enzymatic turnover rates .
Q. What computational tools are effective for modeling the compound’s interaction with biological targets (e.g., penicillin-binding proteins)?
- Methods :
- Molecular docking (AutoDock Vina) to predict binding affinity to active sites .
- Molecular dynamics simulations (GROMACS) to assess conformational stability under physiological conditions .
- Free-energy perturbation (FEP) calculations to evaluate the impact of stereochemistry on binding efficiency .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the compound’s stability under acidic vs. alkaline conditions?
- Resolution :
- Conduct pH-dependent stability studies using HPLC to quantify degradation products. For example, β-lactam analogs often undergo hydrolysis in acidic conditions but remain stable in neutral buffers .
- Cross-validate results with spectroscopic techniques (e.g., FTIR) to detect structural changes in the thiazine ring or acetylated side chains .
- Reference analogous compounds (e.g., amoxicilloic acid dimers) to identify common degradation pathways .
Q. What factors contribute to variability in reported biological activity across studies?
- Key Considerations :
- Purity discrepancies: Ensure impurities (e.g., epimers or acetylated byproducts) are quantified via LC-MS, as even 1% contamination can skew activity assays .
- Assay conditions: Standardize buffer systems (e.g., phosphate vs. HEPES) and cell lines to minimize variability .
- Stereochemical fidelity: Confirm that biological testing uses enantiomerically pure samples, as racemic mixtures may obscure structure-activity relationships .
Methodological Recommendations
Q. How to optimize chromatographic separation of diastereomers in quality control workflows?
- Guidelines :
- Use chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases containing methanol, water, and tetrabutylammonium hydroxide (pH 5.5) .
- Adjust column temperature (25–40°C) to enhance resolution of epimers .
- Validate methods using certified reference materials (CRMs) for accuracy .
Q. What synthetic modifications could improve the compound’s metabolic stability without compromising activity?
- Design Strategies :
- Introduce fluorine atoms at the 5-methyl position of the thiazine ring to block oxidative metabolism .
- Replace the 4-hydroxyphenyl group with bioisosteres (e.g., pyridyl analogs) to reduce Phase II glucuronidation .
- Conduct structure-metabolism relationship (SMR) studies using deuterated analogs to identify vulnerable sites .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
